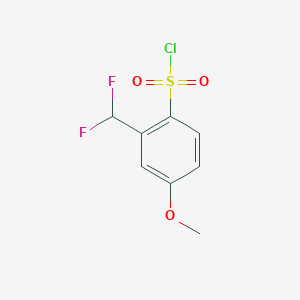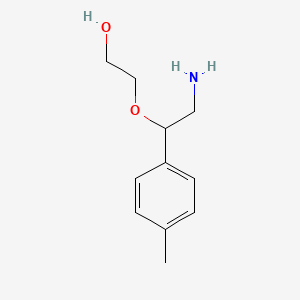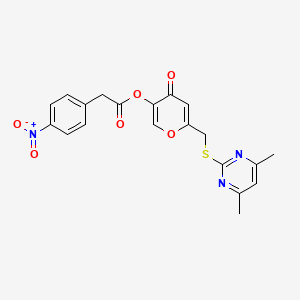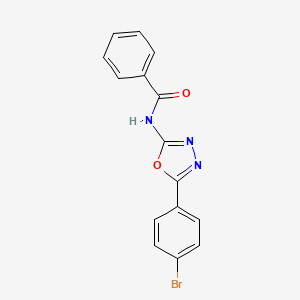
N-butyl-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-chloroaniline is a chemical compound with the molecular formula C10H14ClN . It is also known by other names such as Benzenamine, N-butyl-3-chloro-, and N-Butyl-3-chloranilin .
Synthesis Analysis
The synthesis of anilines, including N-butyl-3-chloroaniline, typically involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The exact method of synthesis can vary depending on the specific requirements of the process .Molecular Structure Analysis
The molecular structure of N-butyl-3-chloroaniline consists of a benzene ring attached to a butyl group and a chloro group . The average mass of the molecule is 183.678 Da, and the monoisotopic mass is 183.081482 Da .Applications De Recherche Scientifique
Analytical Chemistry and Detection
Ionic Liquids for Aromatic Amine Detection
Ionic liquids, such as 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide (BMIm[NTf2]), enhance the separation and quantization of aromatic amines, including chloroanilines, in consumer products like hair dyes. This improvement is achieved through High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector (Lizier & Zanoni, 2012).
Microextraction of Chloroanilines
The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([C4MIM][PF6]), has been employed for high-temperature headspace liquid-phase microextraction of chloroanilines in environmental water samples. This method offers high selectivity and low detection limits due to the strong affinity between ionic liquids and chloroanilines (Peng et al., 2005).
Environmental Science and Bioremediation
- Biological Dehalogenation in Polluted Aquifers: Chloroaniline-based compounds, including N-butyl-3-chloroaniline, can be biologically dehalogenated under methanogenic conditions in polluted aquifers. This process involves microorganisms replacing halogens with protons through a series of reductive steps, suggesting potential bioremediation approaches for contaminated environments (Kuhn & Suflita, 1989).
Industrial and Chemical Processes
Synthesis of Agricultural Chemicals
The hydrolytic degradation of herbicides such as barban to 3-chloroaniline involves a nucleophilic substitution reaction, highlighting the role of chloroanilines in the breakdown of certain agricultural chemicals (Bergon, Kouda-Bonafos & Calmon, 1987).
Chemical Synthesis Monitoring
Online spectroscopic methods like FTIR/Raman have been utilized for monitoring the synthesis of chemical compounds, including 2-chloroaniline. This approach allows for rapid optimization of chemical processes and provides insights for process control, demonstrating the chemical industry's reliance on chloroanilines (Wiss & Zilian, 2003).
Catalysis and Organic Chemistry
- Catalytic Studies in Organic Reactions: N-butyl imidazole derivatives, including chloroacetamide derivatives, have been studied for their reactivity towards N-heterocyclic carbenes and their application in catalysis for cross-coupling reactions, highlighting the significance of chloroaniline derivatives in organic synthesis (Nagar et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-butyl-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBTYAYKGLSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)
![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)

![6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2722707.png)

![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)
![Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2722714.png)

![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)
![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)
